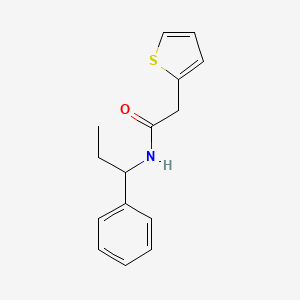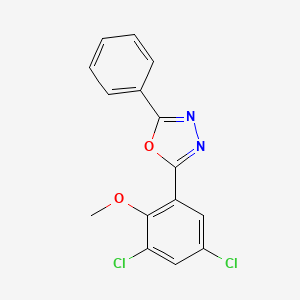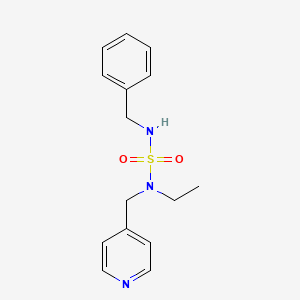![molecular formula C13H21NO2S B5396191 N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide is a synthetic compound that belongs to the class of sulfonylureas. It is commonly known as glibenclamide or glyburide and is widely used as an oral hypoglycemic agent to treat type 2 diabetes mellitus. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of glibenclamide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion. Glibenclamide also inhibits KATP channels in other tissues, such as smooth muscle cells and neurons, which may contribute to its therapeutic effects in other diseases.
Biochemical and Physiological Effects
Glibenclamide has been shown to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. It also has extrapancreatic effects, such as improving insulin sensitivity and reducing hepatic glucose production. Glibenclamide has been found to have anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Glibenclamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action and has been extensively studied for its biochemical and physiological effects. It is also readily available and relatively inexpensive. However, glibenclamide has some limitations for lab experiments. It has low solubility in water, which can complicate its use in certain assays. It also has potential off-target effects due to its inhibition of KATP channels in other tissues, which may need to be taken into account when interpreting results.
Zukünftige Richtungen
There are several potential future directions for research on glibenclamide. One area of interest is its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Another area of interest is its anti-cancer effects and potential use as an adjuvant therapy in cancer treatment. Additionally, glibenclamide's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these effects and to optimize glibenclamide's use in these applications.
Synthesemethoden
The synthesis of glibenclamide involves the reaction of 1-(2,4-dimethylphenyl)-2-methylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure glibenclamide.
Wissenschaftliche Forschungsanwendungen
Glibenclamide has been widely used in scientific research for its potential therapeutic applications beyond diabetes treatment. Studies have shown that it has anti-inflammatory, anti-cancer, and neuroprotective effects. Glibenclamide has been found to inhibit the activity of the NLRP3 inflammasome, a key mediator of inflammation, and reduce the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)13(14-17(5,15)16)12-7-6-10(3)8-11(12)4/h6-9,13-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNLTHPZARBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[(5-methyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5396119.png)

![6-bromo-1,3-benzodioxole-5-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5396124.png)
![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)

![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)